molecular formula C23H34O5 B144137 Farfaratin CAS No. 126453-63-2

Farfaratin

Cat. No.: B144137
CAS No.: 126453-63-2
M. Wt: 390.5 g/mol
InChI Key: CFUPNMDNSQIWBB-MTLBRCJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Farfaratin, also known as Tussilagone or 款冬酮 (kuǎn dōng tóng), is a sesquiterpenoid compound isolated from the flower buds of Tussilago farfara L. (coltsfoot), a plant traditionally used in Chinese medicine for respiratory conditions . Its molecular formula is C₂₃H₃₄O₅, with a molecular weight of 390.51 g/mol and a CAS registry number of 104012-37-5 . Structurally, it belongs to the sesquiterpene class and is characterized by a unique tricyclic skeleton, as confirmed by X-ray diffraction . This compound is commercially available in high purity (≥98% by HPLC) for research use, with solubility in DMSO (62.5 mg/mL) .

Pharmacologically, this compound is recognized for its respiratory stimulant and hypertensive effects. Ethanol and ether extracts of coltsfoot containing this compound have demonstrated respiratory excitation in anesthetized cats and rabbits, as well as blood pressure elevation in rodent models . These properties align with traditional uses of coltsfoot for treating chronic cough, asthma, and bronchial inflammation .

Properties

CAS No.

126453-63-2

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

[(1S,3aS,5S,7R,7aR)-1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate

InChI

InChI=1S/C23H34O5/c1-8-13(4)9-21(26)28-20-11-17(12(2)3)23-18(14(20)5)10-19(25)22(23)15(6)27-16(7)24/h9,12,15,17-18,20,22-23H,5,8,10-11H2,1-4,6-7H3/b13-9+/t15?,17-,18-,20+,22+,23-/m1/s1

InChI Key

CFUPNMDNSQIWBB-MTLBRCJSSA-N

SMILES

CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C

Isomeric SMILES

CC/C(=C/C(=O)O[C@H]1C[C@@H]([C@@H]2[C@@H](C1=C)CC(=O)[C@@H]2C(C)OC(=O)C)C(C)C)/C

Canonical SMILES

CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C

Synonyms

farfaratin

Origin of Product

United States

Comparison with Similar Compounds

Farfaratin shares its natural source (Tussilago farfara) with several structurally and functionally distinct compounds. Below is a comparative analysis with key analogs and related phytochemicals:

Structural and Functional Analogs
Compound CAS No. Molecular Formula Class Key Pharmacological Activities Toxicity Concerns
This compound 104012-37-5 C₂₃H₃₄O₅ Sesquiterpenoid Respiratory stimulation, hypertension Low reported toxicity
Senkirkine 2318-18-5 C₁₉H₂₇NO₆ Pyrrolizidine alkaloid Anti-inflammatory Hepatotoxic, mutagenic
Tussilagin 60223-87-0 C₁₈H₂₅NO₅ Pyrrolizidine alkaloid Unclear therapeutic role Hepatotoxic
Bisabolene epoxide N/A C₁₅H₂₄O Sesquiterpene Anti-allergic, anti-inflammatory Low toxicity

Key Findings :

Structural Differences: this compound is a sesquiterpenoid, while Senkirkine and Tussilagin are pyrrolizidine alkaloids (PAs). PAs are associated with hepatotoxicity due to their ability to form DNA adducts, whereas sesquiterpenoids like this compound lack this mechanism . Bisabolene epoxide, another sesquiterpene from coltsfoot, shares structural similarities with this compound but differs in its simpler monocyclic framework .

Pharmacological Contrasts :

  • This compound’s hypertensive activity contrasts with the vasodilatory effects of some sesquiterpenes (e.g., bisabolene derivatives) .
  • Unlike this compound, PAs like Senkirkine exhibit anti-inflammatory properties but pose significant hepatotoxicity risks, limiting their therapeutic utility .

Comparison with Non-Coltsfoot Sesquiterpenes
Compound Source Key Activities Clinical Applications
This compound Tussilago farfara Respiratory stimulation Chronic cough, asthma
Artemisinin Artemisia annua Antimalarial, anticancer Malaria, oncology
Costunolide Saussurea lappa Anti-inflammatory, anticancer Gastrointestinal disorders

Key Insights :

  • This compound’s respiratory-focused activity distinguishes it from sesquiterpenes like Artemisinin (antimalarial) and Costunolide (anti-inflammatory). This specificity underscores its niche role in treating pulmonary conditions .

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